氧化铅锡

描述

Lead and tin compounds have been extensively studied due to their diverse applications in materials science, chemistry, and industry. Lead tin trioxide, as a compound, would likely draw interest for its potential use in semiconductors, battery technologies, or catalysts, drawing on the unique properties of both lead and tin.

Synthesis Analysis

The synthesis of tin and lead compounds involves various methods, including chemical reactions with organic and inorganic precursors. For instance, tin(II) hexafluoroisopropoxide complexes and related germanium(II) and lead(II) compounds have been synthesized for use as precursors to oxides or fluorine-doped tin oxide, indicating a route that might be relevant for lead tin trioxide synthesis (Suh & Hoffman, 1996).

Molecular Structure Analysis

The molecular structure of tin and lead compounds can be intricate, often determined using X-ray diffraction among other techniques. Studies on tin(IV) and lead(II) complexes with heterocyclic thiones have revealed diverse coordination geometries, which can offer insights into the structural considerations for lead tin trioxide (Sousa-Pedrares et al., 2003).

Chemical Reactions and Properties

Tin and lead compounds participate in various chemical reactions, influencing their chemical properties significantly. For example, the reactivity and formation of organylphosphonium salts with tin and lead organyl chlorides show unexpected differences, which could be relevant when considering the reactivity of lead tin trioxide (Weber et al., 2004).

Physical Properties Analysis

The physical properties of tin and lead compounds, such as phase behavior, melting points, and solubility, are crucial for their application in various fields. The structure of tin(II) oxyhydroxide, for example, provides a basis for understanding the physical properties of related tin-lead compounds (Abrahams et al., 1996).

Chemical Properties Analysis

The chemical properties, including oxidation states, reactivity with other elements, and stability, are fundamental to the application and handling of lead and tin compounds. Research into tin vs. lead redox chemistry in tin/lead-iodide perovskites offers insights into the modulation of charge trapping and self-doping, which could be relevant for understanding the chemical properties of lead tin trioxide (Meggiolaro et al., 2020).

科学研究应用

纳米粉末涂料的辐射防护

研究表明无铅纳米粉末涂料(特别是纳米三氧化钨和纳米二氧化锡)在抵御 X 射线和伽马射线方面具有潜力。这些纳米粉末为传统的铅基防护罩提供了有效的替代方案,解决了人类铅中毒问题、环境危害以及与铅防护罩的耐用性和处置相关的问题 (Movahedi 等人,2014)。

电化学还原二氧化碳生成甲酸盐

锡铅 (Sn-Pb) 合金已被研究为用于将二氧化碳 (CO2) 电化学还原为甲酸盐 (HCOO–) 的新电催化剂。与单金属电极相比,这些合金对 CO2 的电荷转移电阻更低,还原电流更高,为碳捕获和利用提供了一种有前途的方法 (Choi 等人,2016)。

锡/铅钙钛矿的光伏应用

以二甲基亚砜作为配合物合成的氟化亚锡 (II) 用作 Sn-Pb 钙钛矿前体中的添加剂,已显示出提高反转平面锡/铅钙钛矿太阳能电池效率。这项创新解决了与光伏器件中铅含量相关的毒性问题 (Ripolles 等人,2018)。

增强 PVC 的阻燃性和机械性能

一项研究引入了掺杂锡的层级纳米多孔二氧化硅,作为一种新型多功能杂化材料,用于柔性聚氯乙烯 (fPVC),显着提高了阻燃性和机械性能。这项研究为三氧化二锑等传统阻燃剂提供了一种替代方案,解决了毒性和可持续性问题 (Pan 等人,2016)。

未来方向

Lead, Tin, and Lead/Tin Perovskite Solar Cells are a promising photovoltaic technology . The current focus lies on the commercialization of perovskite solar cell technology and the issues encountered while ensuring and balancing high efficiency, stability, and eco-friendliness in the photovoltaic community . The future directions and the commercial feasibility of perovskite photovoltaic technologies are being explored .

Relevant Papers

A paper titled “Recovery of Pure Lead-Tin Alloy from Recycling Spent Lead-Acid Batteries” presents an innovative method for the fire refining of lead, which enables the retention of tin contained in lead from recycled lead–acid batteries . The proposed method uses aluminium scrap to remove impurities from the lead, virtually leaving all of the tin in it . The results of the conducted experiments indicate the high efficiency of the proposed method, which obtained a pure Pb-Sn alloy . This alloy is an ideal base material for the production of battery grids . This research was carried out on an industrial scale, which confirms the possibility of facile implementation of the method in almost every lead–acid battery recycling plant in the world .

Another paper titled “Mechanism of Tin Oxidation and Stabilization by Lead Substitution in …” discusses the mechanism of tin oxidation and its stabilization by lead substitution .

属性

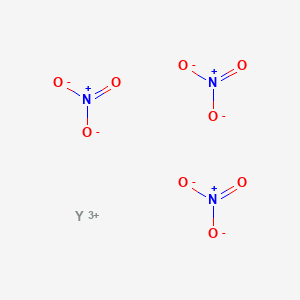

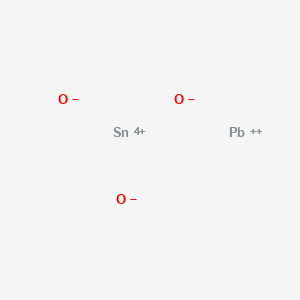

IUPAC Name |

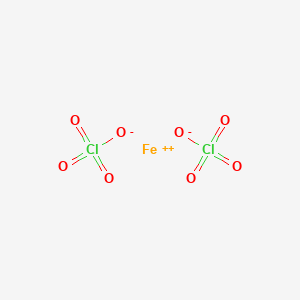

lead(2+);oxygen(2-);tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Pb.Sn/q3*-2;+2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOKPANHZRKTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sn+4].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015523 | |

| Record name | Lead tin trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead tin trioxide | |

CAS RN |

12036-31-6 | |

| Record name | Lead tin oxide (PbSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tin oxide (PbSnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead tin trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)